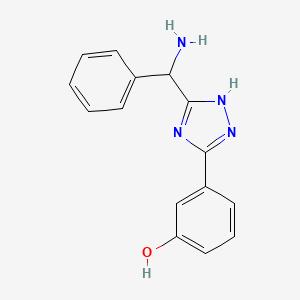
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group, an amino group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenol with benzyl chloride to form 3-(benzylamino)phenol. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure the reactions proceed efficiently and safely.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and triazoles.
Aplicaciones Científicas De Investigación
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The triazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophenol: Shares the phenol and amino groups but lacks the triazole ring.
1H-1,2,4-Triazole: Contains the triazole ring but lacks the phenol and amino groups.
Benzylamine: Contains the benzyl and amino groups but lacks the phenol and triazole rings.
Uniqueness
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination with metal ions and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H14N4O |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
3-[5-[amino(phenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H14N4O/c16-13(10-5-2-1-3-6-10)15-17-14(18-19-15)11-7-4-8-12(20)9-11/h1-9,13,20H,16H2,(H,17,18,19) |
Clave InChI |
WCQVGPWFRHPTPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



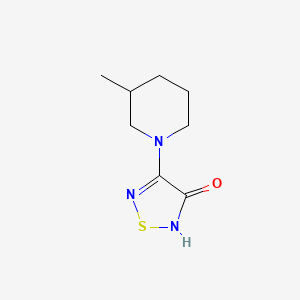

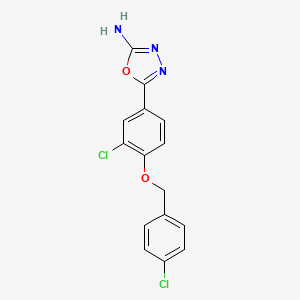


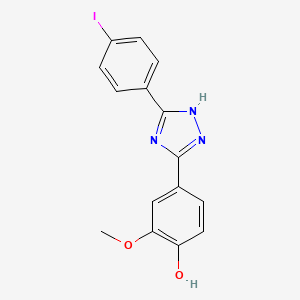
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)

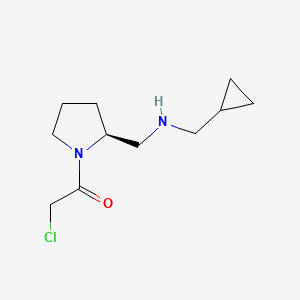
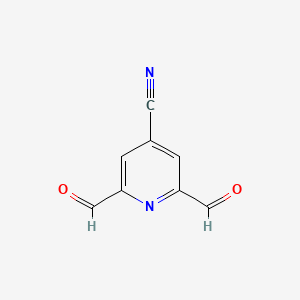
![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
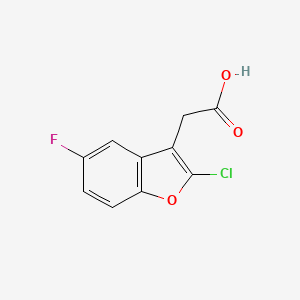
![3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793024.png)
